Product packaging for Bromperidol Decanoate(Cat. No.:CAS No. 75067-66-2)

Bromperidol Decanoate

Cat. No.: B1667934
CAS No.: 75067-66-2
M. Wt: 574.6 g/mol
InChI Key: ZINCPWWBSRSXBH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Butyrophenone (B1668137) Antipsychotics

The development of bromperidol (B1667933) decanoate (B1226879) is rooted in the broader history of butyrophenone antipsychotics, a class that revolutionized psychiatric treatment in the mid-20th century.

The era of modern antipsychotics began with the discovery of chlorpromazine (B137089) in the early 1950s. nih.govresearchgate.net This spurred further research into compounds that could treat psychosis. In 1958, Paul Janssen's work led to the synthesis of haloperidol (B65202), the first of the butyrophenone class of neuroleptics. nih.govresearchgate.net Haloperidol demonstrated potent antipsychotic effects, primarily through dopamine (B1211576) receptor blockade, and became a cornerstone of treatment for schizophrenia. nih.govnii.ac.jp Following this success, research continued to develop other butyrophenone derivatives. Bromperidol, a bromine analog of haloperidol, was discovered at Janssen Pharmaceutica in 1966. wikipedia.orgncats.io It emerged as another potent, long-acting neuroleptic agent used in the management of schizophrenia. ncats.io Like other butyrophenones, its primary mechanism of action involves strong antagonism of dopamine D2 receptors. patsnap.com

A significant challenge in the long-term management of schizophrenia is inconsistent adherence to oral medication. To address this, long-acting injectable (LAI) or "depot" antipsychotics were developed. nih.gov The first-generation LAIs, including bromperidol decanoate, were created by esterifying the active drug with a long-chain fatty acid, such as decanoic acid (forming a decanoate ester). psychiatrist.comnih.govbasicmedicalkey.com

This highly hydrophobic ester is then dissolved in a sterile oily vehicle, typically sesame oil. mdpi.comwikipedia.org When injected intramuscularly, this oil-based solution forms a localized depot from which the drug is slowly released into the bloodstream. mdpi.com Endogenous enzymes called esterases then hydrolyze the ester bond, releasing the active bromperidol molecule. mdpi.com This formulation strategy creates a sustained-release profile, allowing for injections to be administered at intervals of several weeks. nih.govwikipedia.org The pharmacokinetics of such depot antipsychotics are often described as "flip-flop" kinetics, where the slow absorption rate from the injection site, rather than the elimination rate, becomes the rate-limiting step in the drug's clearance. nih.gov This ensures stable plasma concentrations over the dosing interval, which is crucial for preventing relapse. nih.gov

Current Global Landscape of this compound Clinical Approval and Utilization

The clinical use of this compound is not widespread globally and is primarily confined to certain European nations. It is not approved for use in the United States. dovepress.com Historical and current data indicate that this compound has been marketed under brand names such as Impromen Decanoas, Bromidol Depot, and Tesoprel in countries including Belgium, Germany, the Netherlands, Luxembourg, and Italy. nih.govwikipedia.orgdovepress.comcochrane.org Its utilization is less common compared to other first-generation LAIs like haloperidol decanoate and fluphenazine (B1673473) decanoate, and evidence supporting its clinical use is considered more limited and dated. dovepress.com

Positioning of this compound within First-Generation Antipsychotics (FGAs) in Psychiatric Care

This compound is classified as a typical, or first-generation, antipsychotic (FGA). neura.edu.au FGAs are known for primarily treating the positive symptoms of schizophrenia, such as hallucinations and delusions, through potent dopamine D2 receptor antagonism. patsnap.comneura.edu.au Within the FGA class, this compound's key feature is its long-acting injectable formulation, placing it alongside other depot medications like fluphenazine decanoate and haloperidol decanoate. nih.govdovepress.com

However, comparative research suggests this compound may be less potent in preventing relapse than these other established FGA depots. nih.govneura.edu.aucochrane.org A Cochrane review noted that patients allocated to fluphenazine decanoate or haloperidol decanoate experienced fewer relapses than those given this compound. nih.govcochrane.org Despite this, it is considered a viable choice in settings where it is available, particularly if there are clinical reasons to avoid other depot options. nih.govcochrane.org Its mechanism of action is characteristic of the butyrophenone group, with strong D2 antagonism and very weak D1 antagonism. nih.gov

Overview of Major Research Paradigms Investigating this compound

Research into this compound has primarily been conducted through randomized controlled trials (RCTs), though the body of evidence is limited. A key source of information is a series of Cochrane systematic reviews that have assessed its efficacy and effects based on the available trial data. nih.govnih.govcochrane.orgcochrane.org

These reviews have consistently highlighted that the evidence base for this compound is sparse, relying on a small number of RCTs with a limited total number of participants. nih.govnih.govcochrane.org The major research comparisons have been against placebo and other depot antipsychotics.

Comparison with Placebo: A single small, six-month study compared this compound to a placebo injection. nih.govnih.gov The data from this trial suggested that this compound may be more effective than placebo, but the results were not robust due to the small sample size. nih.govcochrane.org

Comparison with Other Depot Antipsychotics: The most significant research paradigm has been the head-to-head comparison with other FGA depots, namely fluphenazine decanoate and haloperidol decanoate. nih.govnih.gov In these trials, people receiving this compound had a higher rate of relapse compared to those on fluphenazine or haloperidol decanoates. nih.govcochrane.org Additionally, patients on this compound tended to require additional antipsychotic medication more frequently, although this finding did not always reach statistical significance. nih.govnih.gov There was also a higher rate of participants leaving the study for any cause from the this compound group compared to those taking other depots. nih.govcochrane.org

Data Tables

Research Findings: this compound Comparative Trials

Comparison Group Key Finding Number of Participants (in relevant studies) Citation
PlaceboSimilar numbers of participants left the study before completion compared to the placebo group.20 nih.govnih.gov
Fluphenazine DecanoateNo significant difference found in overall clinical improvement.30 nih.gov
Fluphenazine & Haloperidol Decanoate (Combined)Patients on this compound had a significantly higher risk of relapse.77 nih.govcochrane.org
Fluphenazine & Haloperidol Decanoate (Combined)Patients on this compound required additional antipsychotic medication more frequently, though the result was not statistically significant.77 nih.gov
Other Depot AntipsychoticsPatients left the this compound group more frequently for any reason.97 nih.govcochrane.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H41BrFNO3 B1667934 Bromperidol Decanoate CAS No. 75067-66-2

Properties

IUPAC Name

[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41BrFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINCPWWBSRSXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226039
Record name Bromperidol decanoate
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Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75067-66-2
Record name Bromperidol decanoate
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Record name Bromperidol decanoate [USAN:BAN]
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Record name Bromperidol decanoate
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Record name 4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl decanoate
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Advanced Neurobiological and Pharmacological Characterization of Bromperidol Decanoate

Elucidation of Specific Molecular Targets and Receptor Binding Affinity Profiles

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine (B1211576) D20.4
Dopamine D1120
Serotonin (B10506) 5-HT2A8.9
Adrenergic α11.8

Bromperidol (B1667933) demonstrates a high affinity for the dopamine D2 receptor, which is the principal target for the therapeutic action of first-generation antipsychotics. johnshopkins.edufrontiersin.org Its potent D2 receptor antagonism is a hallmark of the butyrophenone (B1668137) class. nih.gov The binding affinity of bromperidol for the D2 receptor is significantly greater than for the D1 receptor subtype, indicating high selectivity. nih.gov This preferential binding to D2 receptors is central to its mechanism of action in treating psychosis. psychopharmacologyinstitute.com

Bromperidol shows a high binding affinity for α1-adrenergic receptors. This is a common characteristic among many antipsychotic drugs, including other butyrophenones like haloperidol (B65202). nih.govwikipedia.org The alpha-1 receptor is a Gq-protein coupled receptor that, upon activation, leads to an increase in intracellular calcium. nih.gov Antagonism at this receptor contributes to the pharmacological profile of the medication. drugbank.com Information regarding bromperidol's specific affinity for α2-adrenergic receptors is less defined.

Many antipsychotic agents possess affinities for histaminergic (H1) and muscarinic cholinergic receptors. nih.govnih.gov However, similar to the prototypical butyrophenone haloperidol, bromperidol is reported to have a relatively low affinity for these receptors. nih.gov Antagonism of H1 receptors and muscarinic receptors is associated with specific side effects, and a lower affinity suggests a reduced potential for these particular actions. researchgate.netfrontiersin.org

Neuropharmacological Mechanisms Underlying Therapeutic Actions and Adverse Effects

The clinical efficacy of bromperidol in schizophrenia is rooted in its ability to modulate specific neuronal circuits that are dysregulated in the disorder.

The "dopamine hypothesis of schizophrenia" posits that the positive symptoms of the disorder, such as hallucinations and delusions, arise from a state of hyperactive dopamine transmission, specifically within the mesolimbic pathway. nih.govpsychscenehub.com This pathway consists of dopamine-producing neurons originating in the ventral tegmental area (VTA) that project to the nucleus accumbens and other limbic structures. psychopharmacologyinstitute.com The therapeutic action of bromperidol is directly linked to its potent antagonism of D2 receptors within this mesolimbic system. psychscenehub.com By blocking these postsynaptic D2 receptors, bromperidol reduces the excessive dopaminergic signaling. psychopharmacologyinstitute.com This dampening of neurotransmission in the mesolimbic pathway is believed to be the core mechanism by which the drug alleviates the positive symptoms of schizophrenia. nih.govpsychscenehub.com

Conversely, the negative and cognitive symptoms of schizophrenia are theorized to be associated with a hypodopaminergic state (insufficient dopamine activity) in the mesocortical pathway, which projects from the VTA to the prefrontal cortex. nih.govpsychopharmacologyinstitute.com

Neurobiological Basis of Extrapyramidal Symptom Induction by Bromperidol Decanoate (B1226879)

The induction of extrapyramidal symptoms (EPS) is a well-established effect associated with first-generation antipsychotics, including bromperidol. wikipedia.org These medication-induced movement disorders stem directly from the drug's primary mechanism of action: the potent blockade of dopamine D2 receptors. patsnap.comwikipedia.org The neurobiological basis for these effects lies within the nigrostriatal dopamine pathway, a critical component of the extrapyramidal system that regulates motor control. psychdb.com

By antagonizing D2 receptors in this pathway, bromperidol disrupts the normal balance of neurotransmission. This blockade leads to a state of functional dopamine deficiency, mimicking aspects of Parkinson's disease and causing a relative overactivity of acetylcholine (B1216132). psychdb.com This dopaminergic-cholinergic imbalance is considered the primary driver for the development of acute EPS. psychdb.com

The clinical manifestations of this neurobiological disruption can be categorized as follows:

Acute Dystonia: Involuntary and sustained muscle contractions, often affecting the head and neck, resulting from the sudden disruption of dopamine signaling. wikipedia.orghealthline.comwebmd.com

Akathisia: A state of motor restlessness and an inner feeling of tension, compelling the individual to constantly move. wikipedia.orgwebmd.com

Parkinsonism: A syndrome characterized by rigidity, bradykinesia (slowness of movement), and tremor. wikipedia.orgpsychdb.comwebmd.com

Tardive Dyskinesia (TD): A delayed-onset syndrome involving involuntary, repetitive movements, typically of the facial muscles, that may arise from long-term D2 receptor blockade and subsequent receptor supersensitivity. wikipedia.orgpsychdb.comhealthline.comwikipedia.org

Pharmacokinetic Dynamics and Biotransformation of Bromperidol Decanoate

This compound is a long-acting injectable (LAI) or "depot" formulation designed for sustained release following intramuscular administration. nih.govwikipedia.org The formulation consists of the bromperidol molecule esterified with decanoic acid, a long-chain fatty acid, and dissolved in a sterile vegetable oil vehicle, typically sesame oil. nih.govwikipedia.orgnih.gov

The mechanism of its prolonged action follows several key steps:

Injection and Depot Formation: Following deep intramuscular injection, the oil-based solution forms a small, localized deposit within the muscle tissue. nih.gov

Slow Release from Vehicle: The active drug ester, being highly lipophilic, diffuses slowly from the oily vehicle into the surrounding aqueous environment of the tissue. nih.gov

Hydrolysis and Activation: In the interstitial fluid, tissue esterase enzymes gradually hydrolyze the decanoate ester bond. patsnap.com This cleavage releases the active, parent compound, bromperidol, into the systemic circulation.

Absorption-Limited Kinetics: The rate-limiting step in this process is the slow absorption from the muscle depot, not the ultimate elimination of the active drug from the body. This phenomenon is known as "flip-flop" kinetics. nih.gov The slow, continuous release of bromperidol from the ester results in stable plasma concentrations over an extended period, allowing for an injection interval of approximately four weeks. wikipedia.org

This formulation strategy ensures sustained plasma levels of the active drug, which is a key characteristic of long-acting injectable antipsychotics. nih.gov

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Description
Vehicle Sesame Oil nih.govwikipedia.org The oil in which the bromperidol ester is dissolved for injection.
Time to Peak Plasma Concentration (Tmax) 3–9 days wikipedia.org The time required to reach maximum concentration of the active drug after injection.
Elimination Half-Life (multiple doses) 21–25 days wikipedia.org The time taken for the plasma concentration of the drug to reduce by half after reaching steady state.

Absorption and Distribution Kinetics of Bromperidol Active Moiety

This compound is formulated as a long-acting depot preparation where the ester is dissolved in sesame oil for intramuscular administration. wikipedia.org Following injection, the this compound ester is gradually released from the oily vehicle. It is then hydrolyzed by esterase enzymes present in blood and tissues, a process which cleaves the decanoate chain and liberates the pharmacologically active moiety, bromperidol. karger.com This slow release and hydrolysis result in sustained plasma concentrations of active bromperidol over an extended period.

The absorption from the intramuscular depot site is the rate-limiting step in its pharmacokinetics. Peak plasma concentrations (Tmax) of the active bromperidol moiety are typically reached between 3 to 9 days after injection. wikipedia.orgkarger.com The distribution of bromperidol is extensive, a characteristic typical of lipophilic compounds, which allows it to readily cross the blood-brain barrier to exert its effects on the central nervous system. drugbank.comdocumentsdelivered.com Studies on analogous compounds suggest a high volume of distribution, indicating significant penetration into body tissues. drugbank.com

Table 1: Pharmacokinetic Parameters of Bromperidol Active Moiety Following Depot Injection

Parameter Value
Time to Peak Plasma Concentration (Tmax) 3 - 9 days

This table is interactive. Data is sourced from references wikipedia.orgnih.gov.

Hepatic Metabolism and Metabolite Identification of Bromperidol (e.g., Reduced Metabolite)

The biotransformation of bromperidol occurs extensively in the liver. patsnap.com The metabolic pathways for bromperidol are analogous to those of its structural relative, haloperidol, and include reduction of the keto group and oxidative N-dealkylation. pharmgkb.org

A primary biotransformation pathway is the reduction of bromperidol to its alcohol form, known as reduced bromperidol. nih.govnih.gov This reduced metabolite has been identified and quantified in patient plasma, indicating its presence in systemic circulation. nih.gov Other metabolic processes involve the cleavage of the molecule, likely through oxidation mediated by cytochrome P450 (CYP) enzymes. pharmgkb.org While the specific isoforms are not fully elucidated for bromperidol, studies suggest the involvement of the CYP3A and CYP2D6 enzyme systems in its metabolism. nih.gov

Elimination Pathways and Excretion Profile of Bromperidol

The elimination of bromperidol and its various metabolites occurs through both renal and fecal pathways. patsnap.com Following extensive hepatic metabolism, the resulting polar metabolites are more readily excreted from the body. A very small fraction of the parent drug is excreted unchanged in the urine. drugbank.compharmgkb.org

Consistent with its long-acting depot formulation, the active moiety bromperidol exhibits a prolonged elimination half-life. After the slow absorption phase, the elimination half-life is reported to be approximately 21 to 28 days. wikipedia.orgnih.gov This long half-life is a key factor in the extended dosing interval of the decanoate formulation.

Pharmacokinetic Variability and Factors Influencing Exposure

The pharmacokinetics of bromperidol can exhibit significant inter-individual variability, leading to different levels of drug exposure among patients. slideshare.net Factors contributing to this variability include genetics, co-administered medications, and the administered dose. nih.govnih.gov

Genetic polymorphisms in metabolic enzymes, particularly the CYP2D6 and CYP3A families, can alter the rate of bromperidol metabolism, thereby influencing plasma concentrations. nih.gov Drug-drug interactions are another significant source of variability. For example, the co-administration of levomepromazine, a neuroleptic that can inhibit CYP enzymes, has been shown to significantly increase the plasma concentrations of both bromperidol and its reduced metabolite. nih.gov In contrast, thioridazine did not produce a similar effect on bromperidol levels. nih.gov Furthermore, studies have indicated that pharmacokinetic profiles can be directly affected by the administered dose. nih.gov

Table 2: Effect of Co-administered Levomepromazine on Bromperidol Plasma Concentrations

Analyte Concentration without Levomepromazine (ng/mL) Concentration with Levomepromazine (ng/mL)
Bromperidol 7.3 ± 4.1 10.2 ± 4.8

This table is interactive. Data represents mean ± standard deviation and is sourced from reference nih.gov.

Comprehensive Clinical Efficacy Research of Bromperidol Decanoate in Psychiatric Disorders

Efficacy in Schizophrenia Spectrum Disorders

Bromperidol (B1667933) decanoate (B1226879), a long-acting injectable antipsychotic, has been evaluated for its efficacy in managing schizophrenia spectrum disorders. Antipsychotic medications are the primary treatment for schizophrenia, aiming to reduce psychotic symptoms and prevent relapses nih.gov. As a depot injection, bromperidol decanoate is utilized as a long-term maintenance treatment to address non-adherence, which is common among individuals with schizophrenia nih.govnih.gov.

Symptom Reduction in Acute Psychotic Exacerbations (Positive and Negative Symptoms)

Research has investigated the therapeutic effects of bromperidol on various symptom dimensions in acutely exacerbated schizophrenia. A study involving patients treated with bromperidol for three weeks showed significant improvements across different symptom clusters as measured by the Brief Psychiatric Rating Scale (BPRS) nih.gov. The mean percentage improvement was notable for both positive and negative symptoms, as well as for excitement and cognitive symptoms nih.gov.

Table 1: Mean Percentage Improvement in Schizophrenic Symptom Dimensions with Bromperidol Treatment at 3 Weeks

Symptom Cluster Mean Percentage Improvement (± S.D.)
Total BPRS Score 59.8% (± 29.2)
Positive Symptoms 64.6% (± 37.5)
Excitement 73.3% (± 33.7)
Cognitive Symptoms 80.2% (± 45.5)
Negative Symptoms 43.1% (± 46.5)
Anxiety-Depression 49.6% (± 46.8)

Data sourced from a study on acutely exacerbated schizophrenic patients nih.gov.

Relapse Prevention and Maintenance of Clinical Stability in Long-Term Treatment

Long-term pharmacological treatment with antipsychotics is a cornerstone of relapse prevention in schizophrenia nel.edu. Long-acting depot injections like this compound are widely used for maintenance therapy nih.govnih.govnih.gov.

Comparative studies have been conducted to assess the efficacy of this compound in preventing relapse relative to other depot antipsychotics. In a one-year double-blind trial comparing this compound with fluphenazine (B1673473) decanoate for the maintenance treatment of 47 outpatients, a statistically significant difference in relapse rates was observed; six patients treated with this compound relapsed, whereas no patients in the fluphenazine decanoate group relapsed nih.gov.

A Cochrane review analyzing data from several randomized controlled trials provided further comparative insights. When compared with fluphenazine decanoate and haloperidol (B65202) decanoate, patients receiving this compound had a higher rate of relapse nih.govnih.govnih.gov. The data indicated that individuals allocated to this compound required additional antipsychotic medication more frequently than those on the other two depots, although this finding did not reach statistical significance nih.govnih.govnih.gov. Minimal trial data suggests that while this compound may be more effective than a placebo injection, it may be less effective than fluphenazine or haloperidol decanoate in preventing relapse nih.govnih.gov.

Table 2: Comparative Relapse Data for Depot Antipsychotics

Comparison Study Details Finding Relative Risk (RR)
This compound vs. Fluphenazine decanoate 1-year double-blind trial (n=47) 6 relapses on this compound vs. 0 on fluphenazine decanoate Statistically significant difference
This compound vs. Fluphenazine/Haloperidol decanoate Meta-analysis (n=77) Patients on fluphenazine/haloperidol decanoate had fewer relapses RR 3.92 (CI 1.05 to 14.60)

Data sourced from a comparative trial nih.gov and a meta-analysis nih.govnih.gov.

Impact on Global Assessment of Functioning (GAF) and Clinical Global Impression (CGI) Scores

While specific data on the impact of this compound on the Global Assessment of Functioning (GAF) scale is limited in the available research, its effect on global impression has been noted. A review of controlled clinical trials found that ratings of global impression tended to favor comparator depots like fluphenazine decanoate and haloperidol decanoate over this compound nih.govresearchgate.net. When compared with fluphenazine depot, no significant difference in global outcome was found, as measured by the rate of "no clinically important improvement" nih.gov. The GAF scale is a tool used to rate the psychological, social, and occupational functioning of an individual on a continuum from mental health to illness iaap.org. Lower GAF scores at the time of a first-time schizophrenia diagnosis have been associated with a higher risk of future hospitalization in males nih.gov.

Effects on Hospitalization Rates and Service Utilization Outcomes

A primary goal of long-term antipsychotic treatment is to reduce the need for hospitalization and other intensive psychiatric services nih.gov. The use of long-acting injectable (LAI) antipsychotics has been linked to significant reductions in hospital readmissions compared to oral medications hcplive.com. One study found that the 30-day readmission rate for patients with schizophrenia discharged on LAIs was 1.9%, compared to 8.3% for those on oral antipsychotics hcplive.com.

In the context of clinical trials evaluating this compound, service utilization outcomes such as hospital admission were considered primary outcomes of interest nih.govnih.govnih.gov. However, specific data from these trials detailing the direct impact of this compound on hospitalization rates are not extensively reported in the available literature. The reviews note that patients treated with this compound tended to require additional antipsychotic medication more frequently than those receiving fluphenazine decanoate and haloperidol decanoate, which can be considered an indirect measure of service utilization nih.govnih.gov.

Investigational Efficacy in Other Neuropsychiatric Conditions

Behavioral and Psychological Symptoms of Dementia (BPSD)

Behavioral and Psychological Symptoms of Dementia (BPSD) include a range of symptoms such as agitation, aggression, delusions, and hallucinations that are common in patients with dementia bohrium.comresearchgate.netresearchgate.net. While antipsychotic medications are often used off-label to manage these symptoms, their use is approached with caution frontiersin.orgnih.gov. Atypical antipsychotics like risperidone (B510) and olanzapine (B1677200) have demonstrated some efficacy in reducing severe agitation, aggression, and psychosis in this population researchgate.netnih.gov.

There is a lack of specific clinical trial data on the use of this compound for the treatment of Behavioral and Psychological Symptoms of Dementia. The available research and systematic reviews on pharmacological interventions for BPSD focus primarily on other typical and atypical antipsychotics such as haloperidol, risperidone, aripiprazole (B633), and olanzapine, with no significant mention of this compound being investigated for this indication nih.govnih.govmdpi.com.

Psychotic Depression

While long-acting injectable (LAI) antipsychotics may be utilized in the management of severe depression featuring psychotic symptoms, the existing body of scientific literature lacks specific clinical trials focused on the efficacy of this compound for this indication rcpsych.ac.uk. Research on this compound has been predominantly centered on its use in schizophrenia and other primary psychotic disorders patsnap.compatsnap.com. Consequently, there is no direct evidence from dedicated studies to establish its effectiveness in treating psychotic depression.

Severe Anxiety States and Psychosomatic Disorders

There is a notable absence of clinical research investigating the use of this compound specifically for severe anxiety states or psychosomatic disorders. The primary therapeutic indication for bromperidol is the management of psychotic disorders patsnap.com. While some antipsychotics are used off-label to treat anxiety, particularly when other treatments have failed, this is not a primary approved use medicalnewstoday.compsychiatrictimes.com.

One study involving the oral formulation of bromperidol in patients with schizophrenia did report a mean percentage improvement of 49.6% in "anxiety-depression symptoms" as a secondary outcome measure nih.gov. However, this finding was in the context of treating schizophrenia and does not constitute evidence for efficacy in primary anxiety disorders. The available evidence does not support the use of this compound for severe anxiety states or psychosomatic disorders, as dedicated efficacy trials for these conditions have not been conducted.

Methodological Rigor in Clinical Efficacy Assessment

Design and Execution of Randomized Controlled Trials (RCTs)

The foundation of efficacy data for this compound rests on a small number of Randomized Controlled Trials (RCTs). A comprehensive systematic review identified a total of only four RCTs, encompassing 117 participants in total nih.govcochrane.org. The design of these trials included comparisons against both placebo and other active depot antipsychotics.

Key design elements from these RCTs include:

Comparators: One small study with a six-month duration compared this compound to an injectable placebo cochrane.orgnih.gov. Other trials compared it to active treatments, namely fluphenazine decanoate and haloperidol decanoate nih.gov.

Participant Population: The trials focused on individuals with a diagnosis of schizophrenia nih.govnih.gov.

Primary Outcomes: The main outcomes assessed were clinically significant changes in global function, mental state, relapse rates, and hospital admission cochrane.orgnih.govnih.gov.

Cohort Studies, Mirror-Image Designs, and Real-World Evidence (RWE) Generation

Despite the value of observational methods in assessing long-term effectiveness, there is a lack of specific cohort or mirror-image studies for this compound found in the available literature. Mirror-image studies, which compare patient outcomes during a period on a specific treatment (like an LAI) to an equal period before initiation, are a valuable tool for generating real-world evidence (RWE) for other LAI antipsychotics nih.govdntb.gov.uaelsevierpure.com. This methodology allows for intra-patient comparisons, reflecting real-world clinical impact on outcomes like hospitalization rates elsevierpure.com. However, the application of such designs to evaluate this compound has not been documented in published research. The call for good, 'real world' clinical trials to properly evaluate the effects of this compound highlights this evidence gap nih.gov.

Systematic Reviews and Meta-Analyses of Efficacy Data

A major Cochrane systematic review, which included four RCTs (total n=117), provides the most robust data nih.govcochrane.org.

Comparison with Placebo: In a single, small six-month trial comparing this compound with a placebo injection, similar numbers of participants left the study before completion, indicating no significant difference in treatment acceptability cochrane.orgnih.gov.

OutcomeNumber of Participants (Studies)Risk Ratio (RR)95% Confidence Interval (CI)Conclusion
Leaving the study early20 (1 RCT)0.400.10 to 1.60No clear difference

Comparison with Other Depot Antipsychotics: When compared with other depot antipsychotics like fluphenazine decanoate and haloperidol decanoate, this compound was found to be less effective in preventing relapse cochrane.orgnih.gov. There was no significant difference in global outcomes when compared to fluphenazine depot alone nih.gov. Patients on this compound also required additional antipsychotic medication more frequently, although this result was not statistically significant nih.govnih.gov.

OutcomeComparisonNumber of Participants (Studies)Risk Ratio (RR)95% Confidence Interval (CI)Conclusion
RelapseFluphenazine decanoate and Haloperidol decanoate77 (2 RCTs)3.921.05 to 14.60Fewer relapses on other depots (NNH=6)
No clinically important improvement (Global Outcome)Fluphenazine decanoate30 (1 RCT)1.500.29 to 7.73No important difference
Needing additional antipsychotic medicationFluphenazine decanoate and Haloperidol decanoate77 (2 RCTs)1.720.70 to 4.20Trend favoring other depots (not statistically significant)

Comparative Effectiveness and Safety Profile Analyses of Bromperidol Decanoate

Comparative Efficacy in Relapse Prevention and Clinical Outcomes

The efficacy of bromperidol (B1667933) decanoate (B1226879) in preventing relapse and improving clinical outcomes for individuals with schizophrenia has been evaluated in various comparative studies. The evidence, however, is often derived from a limited number of older and smaller trials.

When compared to other first-generation LAIs like fluphenazine (B1673473) decanoate and haloperidol (B65202) decanoate, bromperidol decanoate appears to be less effective in preventing relapse. cochrane.org A Cochrane review analyzing data from two randomized controlled trials found that individuals receiving fluphenazine decanoate or haloperidol decanoate experienced fewer relapses than those treated with this compound. nih.govnih.gov

Patients on this compound also required additional antipsychotic medication more frequently than those on fluphenazine or haloperidol decanoate, although this difference did not always reach statistical significance. nih.govnih.gov In terms of global clinical improvement, no significant difference was found when this compound was compared with fluphenazine depot. nih.gov

Table 1: Relapse Rates and Need for Additional Medication: this compound vs. Other First-Generation LAIs
OutcomeComparisonRelative Risk (RR)95% Confidence Interval (CI)Number of Studies (Participants)
RelapseThis compound vs. Fluphenazine/Haloperidol decanoate3.921.05 to 14.602 RCTs (n=77)
Need for Additional Antipsychotic MedicationThis compound vs. Fluphenazine/Haloperidol decanoate1.720.7 to 4.22 RCTs (n=77)

Data derived from a Cochrane review. nih.govnih.gov

Direct comparative studies between this compound and specific oral antipsychotic medications are not extensively documented. However, meta-analyses comparing LAIs as a class to oral antipsychotics (OAPs) provide some context. While some research suggests that LAIs, in general, may offer an advantage in relapse prevention due to assured medication adherence, other comprehensive reviews of randomized controlled trials have found no significant difference in relapse rates between LAIs and OAPs. nih.govsemanticscholar.org

It is important to note that some analyses have found that first-generation LAIs, as a group, were superior to oral antipsychotics in preventing relapse. nih.govsemanticscholar.org Given that this compound is a first-generation LAI, it might share some of these class-wide benefits over oral medications, primarily through improved treatment adherence. nihr.ac.uk

There is a notable lack of direct head-to-head clinical trials comparing this compound with second-generation LAIs such as paliperidone (B428) palmitate or risperidone (B510) long-acting injection. Comparative efficacy can be indirectly inferred by examining studies that compare both first- and second-generation LAIs to a common comparator.

For instance, studies comparing paliperidone palmitate to haloperidol decanoate found no statistically significant difference in efficacy failure rates. nih.govresearchgate.net Similarly, the efficacy of risperidone long-acting injection appears to be comparable to that of long-acting injectable forms of first-generation antipsychotics. wikipedia.org Given that this compound has shown lower efficacy than haloperidol decanoate, it is plausible that it would also be less effective than second-generation LAIs. However, without direct comparative trials, this remains an extrapolation.

Detailed Analysis of Comparative Safety and Tolerability

The safety and tolerability profile of antipsychotic medications is a critical factor in treatment selection and adherence. This section focuses on the differential incidence and severity of extrapyramidal symptoms (EPS) associated with this compound.

When compared with a placebo injection in a small study, there were no clear differences in the incidence of akathisia or tremor with this compound. nih.govnih.gov

In comparisons with other first-generation depot antipsychotics like fluphenazine decanoate and haloperidol decanoate, the incidence of movement disorders was found to be similar. nih.govnih.gov The need for additional anticholinergic medication to manage EPS was also comparable between this compound and other first-generation depots, with some results slightly favoring this compound. nih.gov One study comparing haloperidol decanoate with fluphenazine decanoate noted that patients on haloperidol decanoate required less anti-parkinson medication and exhibited fewer extrapyramidal motor symptoms. semanticscholar.orgnih.gov

Table 2: Incidence of Movement Disorders: this compound vs. Other First-Generation LAIs
OutcomeComparisonRelative Risk (RR)95% Confidence Interval (CI)Number of Studies (Participants)
Incidence of Movement DisordersThis compound vs. Fluphenazine/Haloperidol decanoate0.740.47 to 1.172 RCTs (n=77)
Need for Anticholinergic MedicationThis compound vs. Other First-Generation Depots0.800.64 to 1.013 RCTs (n=97)

Data derived from a Cochrane review. nih.gov

When considering the broader class of first-generation antipsychotics, they are generally associated with a higher risk of EPS compared to second-generation antipsychotics. impactfactor.org For example, a randomized clinical trial comparing paliperidone palmitate (a second-generation LAI) with haloperidol decanoate found that patients taking haloperidol decanoate had significantly larger increases in global ratings of akathisia. nih.gov However, the same study found no significant differences in the incidence and severity of abnormal involuntary movements, parkinsonism, or tardive dyskinesia between the two treatments. the-hospitalist.orgmdedge.com

Cardiotoxicity Concerns and QTc Prolongation Risk

Antipsychotic medications are known to carry a risk of cardiotoxicity, with one of the most significant concerns being the prolongation of the heart rate-corrected QT interval (QTc). cambridge.orgcambridge.org QTc prolongation is a potentially serious adverse effect as it is associated with an increased risk of ventricular arrhythmias, specifically Torsades de Pointes (TdP), which can be fatal. cambridge.org While the risk varies among different antipsychotic agents, this class effect necessitates careful consideration in clinical practice.

Bromperidol, the parent compound of this compound, has been associated with cardiovascular side effects, including the potential for QTc prolongation. researchgate.net The primary mechanism underlying antipsychotic-induced QTc prolongation is the blockade of the human Ether-a-go-go Related Gene (hERG) potassium channels, which interferes with cardiac repolarization. cambridge.org A clinically significant QTc interval prolongation is generally defined as an interval greater than 500 milliseconds or an increase of more than 60 milliseconds from baseline. While many antipsychotics have been studied for their effect on the QTc interval, specific, large-scale quantitative data on the precise risk associated with the long-acting injectable form, this compound, remains limited in comparison to other agents. Polypharmacy, particularly with other drugs known to affect the QTc interval, can further elevate the risk of cardiotoxic events. cambridge.org

Metabolic Adverse Events (e.g., Weight Gain)

Metabolic side effects are a common and clinically significant concern with many antipsychotic drugs, contributing to increased cardiovascular morbidity, reduced quality of life, and potential non-adherence to treatment. researchgate.netnih.gov These adverse events include weight gain, dyslipidemia, and an increased risk of developing diabetes. wikipedia.org

This compound has been associated with weight gain. researchgate.net In a Cochrane review analyzing trial data, the comparison of this compound to a placebo injection showed a notable risk for increased weight. cochranelibrary.comnih.gov The mechanism for antipsychotic-induced weight gain is multifactorial and has been linked to the blockade of several neurotransmitter receptors, including histamine (B1213489) H1, serotonin (B10506) 5-HT2C, and dopamine (B1211576) D2 receptors, which can affect appetite and satiety. nih.gov While weight gain can occur throughout treatment, it is often most rapid in the initial period after starting an antipsychotic. nih.govtandfonline.com

Table 1: Risk of Weight Gain with this compound vs. Placebo This table is based on data from a single, small randomized controlled trial (RCT) and should be interpreted with caution.

ComparisonOutcomeNumber of Participants (Studies)Relative Risk (95% CI)Finding
This compound vs. PlaceboIncreased Weight20 (1 RCT)3.00 (0.14 to 65.9)No clear difference was found due to the small sample size and wide confidence interval, though the point estimate suggests a higher risk. cochranelibrary.comnih.gov

Endocrine Dysregulation (e.g., Hyperprolactinemia)

Endocrine side effects, particularly hyperprolactinemia, are a well-documented consequence of treatment with dopamine D2 receptor-blocking antipsychotics. Hyperprolactinemia is a condition characterized by elevated levels of the hormone prolactin in the blood. cochranelibrary.com Prolonged use of bromperidol has been shown to lead to hyperprolactinemia. researchgate.net

This elevation occurs because dopamine normally inhibits prolactin release from the pituitary gland; by blocking dopamine receptors, antipsychotics remove this inhibition. The clinical consequences of sustained hyperprolactinemia can be distressing for patients and may include menstrual disturbances and galactorrhea in women, and sexual dysfunction and gynecomastia (breast enlargement) in men. researchgate.netresearchgate.net The incidence of antipsychotic-induced hyperprolactinemia is reported to be high, affecting a significant percentage of both male and female patients. cochranelibrary.com Management strategies for this adverse event may include switching to a prolactin-sparing antipsychotic or the addition of another medication, such as aripiprazole (B633) or a dopamine agonist like bromocriptine, to help normalize prolactin levels. cochranelibrary.comresearchgate.net

Anticholinergic Side Effects and Their Management

Anticholinergic side effects are caused by the blockade of muscarinic acetylcholine (B1216132) receptors and are associated with several antipsychotic medications, including bromperidol. researchgate.net These effects can manifest both peripherally and centrally. Common peripheral symptoms include dry mouth, blurred vision, constipation, and urinary retention. researchgate.net Central nervous system symptoms can be more severe and include delirium, confusion, agitation, and cognitive impairment. oup.com

In comparative studies, anticholinergic adverse effects were found to be similarly common between this compound and other depot antipsychotics like fluphenazine decanoate and haloperidol decanoate. cochranelibrary.comnih.gov The need for additional anticholinergic medication to manage these side effects was also required with equal frequency across treatment groups. cochranelibrary.comnih.gov Management of anticholinergic side effects is crucial and involves regular monitoring for symptoms. If they occur, management may include lifestyle modifications (e.g., managing constipation with diet) or, in more significant cases, a reduction in the dose of the antipsychotic or switching to an agent with a lower anticholinergic burden. oup.com

Table 2: Comparative Risk of Anticholinergic Effects with this compound This table is based on pooled data from several small, poorly reported trials.

ComparisonOutcomeNumber of Participants (Studies)Relative Risk (95% CI)Finding
This compound vs. Other Depot AntipsychoticsAnticholinergic Adverse Effects47 (Number of studies not specified)3.13 (0.70 to 14.00)Anticholinergic effects were equally common between groups, with no statistically significant difference detected. cochranelibrary.comnih.gov
This compound vs. Other Depot AntipsychoticsNeed for Additional Anticholinergic Medication97 (3 RCTs)0.80 (0.64 to 1.01)The need for medication to manage side effects was similar in both groups, with a slight trend favoring this compound. cochranelibrary.comnih.gov

Discontinuation Syndromes Associated with this compound

Discontinuation of any antipsychotic medication carries the risk of withdrawal syndromes, rebound phenomena, and relapse of the underlying psychotic illness. psychiatrist.com Abruptly stopping an antipsychotic like this compound is not recommended. psychiatrist.com The British National Formulary advises a gradual withdrawal to avoid acute withdrawal syndrome or rapid relapse.

Withdrawal syndromes can occur due to the pharmacological actions of the drug. psychiatrist.com For agents with anticholinergic properties, discontinuation can lead to a cholinergic rebound. More significantly, the cessation of dopamine D2 blockade can result in rebound psychosis, where symptoms may return with greater severity than before treatment. psychiatrist.com Given that non-adherence to antipsychotic medication is a major risk factor for relapse and hospitalization, the long-acting formulation of this compound is intended to mitigate this risk by providing continuous medication delivery. nih.gov However, if a decision is made to discontinue treatment, it should be done slowly and under close clinical supervision to manage potential withdrawal effects and monitor for any re-emergence of psychosis. psychiatrist.com

Patient-Centered Outcomes and Real-World Impact

Patient Satisfaction and Treatment Preference Studies

Patient-centered outcomes, such as quality of life and satisfaction with treatment, are critical for assessing the real-world impact of medications. However, for this compound, there is a notable lack of high-quality data from randomized trials focusing on these outcomes. cambridge.orgnih.gov Systematic reviews have highlighted that important measures like quality of life and patient satisfaction were not reported in the trials conducted on this medication. cambridge.orgnih.gov

Despite the lack of specific data for this compound, broader research into long-acting injectable (LAI) antipsychotics provides insights into patient preferences. Many patients prefer LAIs over oral medications, citing reasons such as no longer having to remember to take pills daily, feeling more in control, and experiencing a greater sense of wellness. researchgate.net When given a choice, patients often prefer less frequent injections. researchgate.net Factors influencing preference include the injection being easier, faster, and less embarrassing. researchgate.net

While some studies show a general patient preference for depot medication over oral tablets, the decision to use a specific agent like this compound involves a shared decision-making process. cambridge.org A Cochrane review concluded that when choosing between this compound and another depot, patients may wish to exercise their own judgment, underscoring the need for individualized care. cochranelibrary.com Ultimately, future trials of this compound should incorporate patient-reported outcomes to better inform clinical practice. cambridge.orgnih.gov

Impact on Quality of Life and Functional Recovery

However, the broader context of treatment with first-generation depot antipsychotics offers some insights. The primary goal of long-acting injectable antipsychotics is to prevent relapse, which is a significant contributor to deterioration in quality of life and functional capacity. While specific instruments measuring these domains were not consistently used in older trials, maintaining clinical stability is intrinsically linked to better patient outcomes. The use of depot antipsychotics, by ensuring medication adherence, aims to provide a stable therapeutic effect that can create a foundation for improvements in social and occupational functioning.

Studies comparing first-generation and second-generation antipsychotics have shown mixed results regarding quality of life, with some studies finding no significant differences between the two classes. For instance, a prospective naturalistic trial found no significant differences in the quality of life of schizophrenic outpatients treated with first- or second-generation antipsychotics over a 2.5-year period nih.gov. Another study comparing olanzapine (B1677200) and haloperidol (a compound structurally similar to bromperidol) found similar improvements on the SF-36 quality of life scale for both treatments nih.gov. These findings suggest that while newer agents may be perceived as having a better tolerability profile, this does not always translate into superior quality of life outcomes. The impact of antipsychotics on quality of life is complex and influenced by various factors, including symptom control, side effects, and individual patient experiences.

Adherence to Treatment Regimens and Its Determinants

Non-adherence to antipsychotic medication is a major challenge in the management of schizophrenia and a primary reason for relapse. Long-acting injectable (LAI) formulations like this compound are developed to address this issue by providing a consistent delivery of medication over an extended period, thus removing the need for daily oral dosing. While studies specifically investigating the determinants of adherence to this compound are scarce, a wealth of research exists on the factors influencing adherence to LAI antipsychotics in general.

Several key determinants of adherence to LAI antipsychotics have been identified:

Patient-Related Factors: A patient's attitude towards their medication is a critical factor. A positive attitude and belief in the necessity of the treatment are associated with better adherence. Conversely, a lack of insight into the illness, negative experiences with previous treatments, and comorbid substance use can negatively impact adherence.

Treatment-Related Factors: The complexity of the treatment regimen and the presence of side effects can influence adherence. LAIs simplify the regimen, which can be beneficial. However, the experience of adverse effects can lead to reluctance to continue treatment. A study on LAI antipsychotics found that the absence of adverse events was significantly associated with good medication adherence unich.it.

Environmental and Clinician-Related Factors: A strong therapeutic alliance between the patient and the healthcare provider is a significant predictor of good adherence. Shared decision-making, effective communication, and regular follow-up can enhance a patient's willingness to continue with their prescribed treatment. Social support from family and caregivers also plays a crucial role in supporting treatment adherence.

A systematic review of interventions to promote medication adherence in schizophrenia highlighted that factors related to the patient, clinical presentation, treatment, and environment all play a role cpn.or.kr. Specifically, patient-level barriers can include stigma, negative attitudes towards treatment, and adverse side effects cpn.or.kr.

The table below summarizes some of the key determinants influencing adherence to long-acting injectable antipsychotics.

Factor CategoryDeterminants of Good AdherenceDeterminants of Poor Adherence
Patient-Related Positive attitude toward medication unich.itLack of insight into illness
Belief in treatment necessityNegative treatment attitudes cpn.or.kr
Comorbid substance use
Treatment-Related Simplified regimen (inherent to LAIs)Presence of adverse events unich.it
Positive prior experience with medication
Environmental/Clinician-Related Strong therapeutic alliancePoor patient-provider communication
Shared decision-makingLack of social support cpn.or.kr
Family and caregiver supportStigma cpn.or.kr

Network Meta-Analyses for Indirect Comparisons of this compound

Network meta-analysis is a statistical technique that allows for the comparison of multiple treatments simultaneously, even in the absence of direct head-to-head trials. This is achieved by combining direct and indirect evidence from a network of randomized controlled trials. For a drug like this compound, which has been studied in a limited number of trials, network meta-analysis can provide valuable insights into its relative efficacy and tolerability compared to a wider range of antipsychotic treatments.

The inclusion of this compound in future network meta-analyses would be beneficial to better understand its position within the broader armamentarium of antipsychotic treatments. Such analyses could provide indirect comparisons against both first- and second-generation antipsychotics on various outcomes, including efficacy, discontinuation rates, and specific side effects. This would allow clinicians to make more informed decisions when considering this compound for patients in whom other treatments may not be suitable.

The table below illustrates a hypothetical network of comparisons that could be informed by a network meta-analysis including this compound.

ComparisonDirect EvidenceIndirect Evidence
This compound vs. Fluphenazine decanoateYes-
This compound vs. Haloperidol decanoateYes-
This compound vs. PlaceboYes-
This compound vs. Risperidone LAINoPossible via common comparator (e.g., Haloperidol decanoate)
This compound vs. Paliperidone palmitateNoPossible via common comparator (e.g., Haloperidol decanoate)
This compound vs. Aripiprazole lauroxilNoPossible via common comparator (e.g., Haloperidol decanoate)

Specialized Research Areas and Long Term Considerations for Bromperidol Decanoate

Therapeutic Drug Monitoring (TDM) of Bromperidol (B1667933): Clinical Utility and Optimization Strategies

Therapeutic Drug Monitoring (TDM) is a clinical practice that involves measuring drug concentrations in the bloodstream to adjust dosages for individual patients. For long-acting antipsychotics like bromperidol decanoate (B1226879), TDM can be a valuable tool to optimize treatment by ensuring that plasma concentrations are within a therapeutic window that maximizes efficacy while minimizing the risk of adverse effects.

The relationship between the plasma concentration of bromperidol and its clinical effects is a critical aspect of ensuring treatment success. Studies have investigated the steady-state plasma concentrations (Css) of bromperidol and its reduced metabolite to understand their correlation with therapeutic response and side effects.

In a study involving schizophrenic inpatients, the mean steady-state plasma concentration of bromperidol was found to be 7.2 ng/ml (ranging from 1.3 to 17.4 ng/ml), while the mean concentration for its reduced metabolite was 2.2 ng/ml (ranging from 0.4 to 8.9 ng/ml) nih.gov. The significant variability in these concentrations among individuals underscores the potential utility of TDM.

Co-administration of other medications can significantly alter these plasma levels. For instance, the addition of levomepromazine has been shown to significantly increase the plasma concentrations of both bromperidol and its reduced metabolite nih.gov. Conversely, thioridazine did not produce a significant change in bromperidol plasma concentrations nih.gov. These findings highlight the importance of monitoring plasma levels, especially in patients on multiple medications, to avoid potentially toxic concentrations.

Effect of Co-administered Drugs on Bromperidol Plasma Concentrations
Co-administered DrugEffect on Bromperidol Plasma Concentration (Mean ± SD)Effect on Reduced Bromperidol Plasma Concentration (Mean ± SD)Reference
LevomepromazineSignificant Increase (7.3 ± 4.1 to 10.2 ± 4.8 ng/ml)Significant Increase (1.8 ± 1.4 to 4.5 ± 3.3 ng/ml) nih.gov
ThioridazineNo Significant Change (9.1 ± 5.7 to 8.6 ± 5.5 ng/ml)Not Measured nih.gov
FlunitrazepamSignificantly Higher CssNo Significant Difference nih.gov

Given the interindividual variability in bromperidol metabolism, individualized dosing is key to optimizing treatment. TDM serves as a foundational tool for creating personalized treatment protocols. By using patient data and measured drug concentrations, clinicians can tailor dosages to achieve therapeutic targets.

Model-informed precision dosing strategies, often employing Bayesian analysis, can be particularly effective. nih.govresearchgate.net These methods use population pharmacokinetic models and adjust parameters based on an individual patient's results to create a specific drug model. dosinginstitute.com This allows for more precise dose adjustments to reach and maintain concentrations within the therapeutic range, a process that is often cumbersome and lengthy with traditional incremental dose changes. nih.gov For patients who have not yet had their plasma levels measured, population models can still provide a more accurate initial dose estimate than dosing based on clinical experience alone. dosinginstitute.com

Unaddressed Research Questions, Methodological Challenges, and Future Trajectories for Bromperidol Decanoate Research

Identification of Significant Research Gaps and Understudied Populations

The clinical evidence for bromperidol (B1667933) decanoate (B1226879) is derived from a small number of trials, which has resulted in several significant research gaps. nih.govnih.gov A primary deficiency is the lack of robust, long-term comparative efficacy data against second-generation long-acting injectable (LAI) antipsychotics. cambridge.org Most of the available comparative studies have evaluated bromperidol decanoate against older first-generation depot antipsychotics like fluphenazine (B1673473) decanoate and haloperidol (B65202) decanoate. nih.govnih.govcochrane.org This leaves a critical void in understanding its relative effectiveness and tolerability in a modern treatment landscape.

Furthermore, there is a notable absence of research on the use of this compound in specific and vulnerable patient populations. For instance, there is a dearth of studies focusing on its efficacy and safety in:

First-episode psychosis: Early intervention is crucial in schizophrenia, yet data on the use of this compound in this population is lacking. researchgate.net

Treatment-resistant schizophrenia: While LAIs are often considered for patients with poor treatment adherence, their specific utility in clinically defined treatment-resistant populations is an under-researched area for many older compounds, including this compound.

Elderly patients with dementia-related psychosis: The use of antipsychotics in this demographic is fraught with safety concerns, and specific data for this compound is not well-established in large-scale trials. researchgate.netama-assn.org

Patients with comorbid substance use disorders: This dual-diagnosis population is common in clinical practice but often excluded from clinical trials, leading to a lack of evidence to guide treatment decisions. oup.com

Methodological Limitations in Existing this compound Literature

The confidence in the existing evidence for this compound is hampered by several methodological challenges that were common in the era when most of the studies were conducted. oup.comnih.gov

Moreover, the existing studies exhibit considerable heterogeneity in their design, including variations in diagnostic criteria, outcome measures, and trial duration. This inconsistency across studies makes it challenging to synthesize the data through meta-analysis and to generalize the findings to broader clinical practice.

The majority of the available data on this compound comes from traditional RCTs with narrow inclusion criteria. oup.comnih.gov These studies often exclude patients with comorbidities, such as substance abuse or physical illnesses, who are frequently encountered in routine clinical practice. oup.comnih.gov Consequently, the generalizability of the findings to a "real-world" patient population is questionable. dovepress.com There is a clear need for more pragmatic, naturalistic studies that evaluate the effectiveness of this compound in diverse and representative patient populations and clinical settings. oup.comnih.govdovepress.com

Novel Research Methodologies for Future Investigations

To address the limitations of the existing literature and to better define the role of this compound in modern psychiatry, future research should leverage novel methodologies.

Machine learning algorithms could be employed to:

Identify predictors of treatment response: By analyzing complex datasets, AI can help identify patient characteristics that predict a favorable response to this compound, paving the way for more personalized treatment approaches. nih.govresearchgate.net

Conduct virtual comparative effectiveness studies: Advanced statistical methods can be used to compare the outcomes of patients treated with this compound to those treated with other LAIs, helping to fill the gap left by the absence of head-to-head RCTs.

Monitor for rare adverse events: Analysis of large datasets can help in the early detection of rare but serious adverse drug reactions that may not be apparent in smaller clinical trials. nih.gov

The application of these advanced analytical techniques to real-world data could provide a more nuanced and comprehensive understanding of the risks and benefits of this compound in everyday clinical practice, overcoming many of the limitations of the older, smaller studies. nih.govarxiv.orgnih.gov

Advanced Statistical Modeling for Longitudinal Outcomes

Modern statistical approaches, such as mixed-effects models and joint modeling of longitudinal and time-to-event data, offer more sophisticated ways to handle the intricacies of long-term psychiatric studies. nih.govnih.gov These models can account for within-subject correlations over time and can provide more accurate estimates of treatment effects in the presence of patient dropouts. nih.gov For instance, a joint model could simultaneously analyze the trajectory of a patient's symptoms (the longitudinal outcome) and the probability of them discontinuing the study for various reasons (the time-to-event data). nih.gov This integrated approach can help researchers better understand the relationship between treatment response and study attrition.

Moreover, given the heterogeneity of treatment response in schizophrenia, future studies on this compound could benefit from statistical techniques that explore patient subgroups. Latent class analysis or growth mixture modeling could be employed to identify distinct trajectories of symptom change over time, potentially revealing which patient populations are most likely to benefit from this compound.

Key Advanced Statistical Models for Future this compound Research

Statistical ModelApplication in this compound TrialsPotential Insights
Mixed-Effects Models Analyzing repeated measures of symptom severity (e.g., PANSS scores) over the course of a long-term trial.Provides a more accurate estimation of the average treatment effect while accounting for individual patient variability.
Joint Modeling Simultaneously modeling the longitudinal trajectory of clinical outcomes and the risk of study discontinuation for different reasons.Helps to understand the relationship between treatment efficacy (or lack thereof) and why patients leave a study, reducing bias from dropouts. nih.gov
Latent Class Analysis / Growth Mixture Modeling Identifying distinct subgroups of patients based on their patterns of symptom improvement or worsening over time.Can help to identify predictors of good or poor response to this compound, paving the way for more personalized treatment approaches.
Pattern-Mixture Models Exploring the impact of different assumptions about the missing data mechanism on the study results.Offers a way to conduct sensitivity analyses to assess the robustness of the findings to assumptions about why data is missing. washington.edu

By leveraging these advanced statistical methods, future research on this compound can yield more nuanced and reliable evidence regarding its long-term efficacy and effectiveness in real-world clinical settings.

Digital Phenotyping and Remote Monitoring in Clinical Trials

The integration of digital technologies into clinical research offers transformative potential for the study of this compound. Digital phenotyping, which involves the use of data from personal electronic devices like smartphones and wearables, can provide objective, continuous, and real-world insights into a patient's behavior, social engagement, and motor activity. news-medical.netyoutube.com This approach can capture subtle changes in functioning that may not be apparent during periodic clinical assessments. youtube.com

For a first-generation antipsychotic like this compound, a key area for digital monitoring would be the early detection and continuous tracking of extrapyramidal symptoms (EPS). Passive data from smartphone accelerometers and gyroscopes could potentially identify changes in gait, tremor, or general motor activity that may be indicative of emerging EPS. This would allow for more timely intervention and a more comprehensive understanding of the motor side-effect profile of the drug.

Remote monitoring can also be instrumental in tracking medication adherence, a critical factor in the effectiveness of long-acting injectables. psychiatryonline.orgnih.gov While LAIs are designed to improve adherence, patients can still miss scheduled injections. psychiatryonline.org Digital tools, such as mobile apps with appointment reminders or platforms that facilitate communication between patients and healthcare providers, can help to support adherence to the treatment regimen. psychiatryonline.org

Potential Applications of Digital Phenotyping and Remote Monitoring in this compound Research

TechnologyData CollectedPotential Clinical Insights
Smartphone Sensors (GPS, Accelerometer) Mobility patterns, physical activity levels, social interaction (call/text logs - metadata only).Objective measures of negative symptoms (e.g., social withdrawal, avolition) and changes in functional outcomes. nih.govnih.gov
Wearable Devices (e.g., smartwatches) Sleep patterns, heart rate variability, electrodermal activity.Monitoring of sleep disturbances, autonomic nervous system function, and stress levels, which are often disrupted in schizophrenia. nih.gov
Mobile Apps (Ecological Momentary Assessment) Self-reported mood, symptoms, and social context in real-time.Provides a more granular and ecologically valid assessment of subjective experiences and symptom fluctuations between clinic visits.
Passive Motor Monitoring (via smartphone) Gait, tremor, and other movement patterns.Early detection and continuous monitoring of extrapyramidal symptoms (EPS), allowing for proactive management.

The use of these digital tools in future this compound trials could lead to a more holistic and precise understanding of the drug's impact on a patient's daily life, functioning, and well-being.

Translational Research Opportunities from Preclinical to Clinical Applications

Translational research for a compound like this compound, a first-generation antipsychotic, involves bridging the gap between basic neuroscience and clinical practice. acnp.org While the primary mechanism of action of typical antipsychotics—dopamine (B1211576) D2 receptor blockade—is well-established, there remain opportunities to explore more nuanced aspects of their pharmacology and to develop better preclinical models that can predict clinical efficacy and side effects. nih.gov

One avenue for translational research is the development of more sophisticated animal models that recapitulate not only the positive symptoms of schizophrenia but also the negative and cognitive domains, which are often poorly addressed by first-generation antipsychotics. nih.gov Investigating the effects of this compound in such models could provide insights into its potential for broader symptom control. Furthermore, preclinical studies could explore the long-term neurobiological effects of chronic administration of this compound, including its impact on synaptic plasticity and neuronal circuitry, which are thought to be disrupted in schizophrenia.

Another important area for translational research is the identification of biomarkers that can predict treatment response or the emergence of side effects. This could involve preclinical studies to identify genetic or neurochemical markers associated with a favorable response to this compound, which could then be validated in clinical populations. For example, pharmacogenomic studies could explore whether variations in genes encoding for dopamine receptors or drug-metabolizing enzymes influence the efficacy and tolerability of this compound.

The development of novel drug delivery systems also represents a key translational opportunity. While the decanoate ester formulation provides a long duration of action, research into alternative delivery technologies could potentially lead to formulations with improved pharmacokinetic profiles, reduced injection volume, or less inter-individual variability. nih.gov

Ethical Considerations in this compound Clinical Research (e.g., Patient Autonomy, Informed Consent in Long-Term Treatment)

The use of long-acting injectable antipsychotics, including this compound, in clinical research raises important ethical considerations, particularly concerning patient autonomy and the process of informed consent. researchgate.net Given that schizophrenia can affect cognitive function and insight, ensuring that potential research participants have the capacity to make a voluntary and informed decision about trial participation is paramount. frontiersin.orgresearchgate.net

The principle of patient autonomy dictates that individuals have the right to make decisions about their own medical treatment, including the right to refuse it. researchgate.net In the context of long-term treatment with a depot injection, this principle requires careful and ongoing consideration. cambridge.org The informed consent process for a clinical trial involving this compound must be thorough and comprehensible, ensuring that participants understand the purpose of the research, the potential risks and benefits, and the alternatives to participation. tandfonline.com This is not a one-time event but an ongoing dialogue between the researcher and the participant. cambridge.org

Assessing the capacity to consent in individuals with severe mental illness can be complex. While a diagnosis of schizophrenia does not automatically mean a person lacks the capacity to consent, symptoms such as psychosis or significant cognitive impairment can affect this ability. frontiersin.orgnih.gov It is the responsibility of the clinical researcher to carefully assess a potential participant's decision-making capacity. frontiersin.org For individuals who are deemed to lack capacity, the process for obtaining consent from a legally authorized representative must be followed, while still involving the patient to the greatest extent possible.

The long-acting nature of this compound also introduces a unique ethical dimension. Once administered, the medication cannot be easily discontinued by the patient. This makes the initial decision to participate in a trial and receive the injection particularly significant. The informed consent discussion must explicitly address the long duration of the drug's effect and what would happen if a participant wishes to withdraw from the study.

Key Ethical Principles in this compound Research

Ethical PrincipleApplication in Clinical Research
Respect for Autonomy Ensuring that patients have the right to make their own decisions about participating in research, including the right to refuse or withdraw, without coercion. researchgate.net
Beneficence The research should be designed to maximize potential benefits to participants and society while minimizing risks.
Non-maleficence Researchers must take all necessary steps to avoid harming participants. This includes careful monitoring for adverse effects.
Justice The selection of research participants should be fair and equitable, and the burdens and benefits of the research should be distributed justly. researchgate.net
Informed Consent A continuous process of communication between researchers and participants that ensures participants have a clear understanding of the research before and during their involvement. cambridge.orgtandfonline.com

By upholding these ethical principles, researchers can ensure that the rights and well-being of individuals participating in clinical trials of this compound are protected.

Strategic Directions for Future this compound Research in Psychiatry

Future research on this compound should be strategically directed to address the existing knowledge gaps and to situate this older, first-generation antipsychotic within the contemporary landscape of schizophrenia treatment. While newer, second-generation LAIs have become more common, there may still be a role for first-generation agents, and research is needed to clearly define that role. uspharmacist.com

A key strategic direction is to conduct well-designed, pragmatic clinical trials that compare the effectiveness of this compound with both oral antipsychotics and second-generation LAIs in real-world settings. researchgate.net Such trials should include diverse patient populations and measure a broad range of outcomes, including not only symptom reduction but also functional improvements, quality of life, and patient-reported outcomes. nih.gov These studies would help to clarify the comparative benefits and risks of this compound and inform its place in treatment algorithms.

Another important research avenue is to focus on specific patient populations who might uniquely benefit from this compound. For example, research could investigate its utility in patients who have not responded well to or have been unable to tolerate second-generation antipsychotics. Studies focusing on forensic populations or individuals with co-occurring substance use disorders, where adherence is a significant challenge, could also be valuable.

Finally, health economics research is needed to evaluate the cost-effectiveness of this compound compared to other LAIs and oral antipsychotics. Such studies are crucial for informing healthcare policy and ensuring that treatment decisions are based on both clinical and economic evidence.

Q & A

Basic Research Questions

Q. What are the key considerations when designing a clinical trial to evaluate Bromperidol decanoate’s efficacy in schizophrenia?

  • Methodological Answer : Trials should prioritize randomized controlled designs with active comparators (e.g., haloperidol or fluphenazine decanoate) and placebo controls. Primary outcomes should include relapse rates, hospital admissions, and global functioning . Use intention-to-treat (ITT) analysis to minimize attrition bias, and employ fixed-effect risk ratios (RR) with 95% confidence intervals (CI) for dichotomous outcomes . Sample size calculations must account for higher dropout rates observed in this compound groups compared to other depot antipsychotics .

Q. How should researchers assess the safety profile of this compound in long-term schizophrenia management?

  • Methodological Answer : Monitor extrapyramidal symptoms (EPS) like akathisia and tremor using standardized scales (e.g., AIMS) and adverse event reporting. Compare adverse effect rates using Number Needed to Harm (NNH) metrics. For example, this compound has a higher NNH for akathisia (10) compared to paliperidone palmitate (205), indicating poorer tolerability . Include secondary outcomes like anticholinergic medication use to indirectly gauge EPS severity .

Q. What pharmacokinetic factors influence this compound’s stability and bioavailability?

  • Methodological Answer : Storage conditions (e.g., <25°C, protection from light) are critical due to its sensitivity to degradation. Analytical methods like high-performance liquid chromatography (HPLC) with C18 columns can assess purity and stability. Solubility in dichloromethane and alcohol should inform formulation studies . Pharmacopoeial standards (Ph. Eur. 6.2) provide benchmarks for identity testing, including infrared spectroscopy and chromatographic retention times .

Advanced Research Questions

Q. How can chemometric approaches optimize chromatographic separation of this compound and its impurities?

  • Methodological Answer : Use dual experimental designs (e.g., mixture I-optimal and response surface historical data) to resolve co-eluting impurities. A Hypersil BDS C18 column (100 × 4.0 mm, 3 µm) with gradient elution effectively separates 13 known impurities. Validate methods per ICH guidelines, including forced degradation studies under acidic/alkaline conditions .

Q. What statistical strategies address contradictory efficacy data in meta-analyses of this compound?

  • Methodological Answer : Conduct sensitivity analyses to explore heterogeneity (e.g., variations in trial duration, dosing regimens). For example, this compound shows higher relapse rates (RR 3.92, CI 1.05–14.60) vs. haloperidol decanoate, but confidence intervals are wide due to small sample sizes (n=77). Use random-effects models if heterogeneity is significant (I² >50%) and report likelihood of being helped/harmed (LHH) ratios .

Q. How do population pharmacokinetic (PopPK) models improve dosing strategies for elderly patients?

  • Methodological Answer : Develop PopPK models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like age, hepatic function, and concomitant medications affecting CYP3A4 metabolism. Initial dosing in elderly patients should be reduced by 30–50% due to prolonged elimination half-life, as inferred from pharmacokinetic reviews .

Q. What experimental designs mitigate bias in open-label trials comparing depot antipsychotics?

  • Methodological Answer : Use blinded outcome assessors and central randomization to minimize performance bias. For subjective endpoints (e.g., global improvement), supplement with objective biomarkers like prolactin levels. Report allocation concealment and adherence to CONSORT guidelines to enhance reproducibility .

Methodological Guidance for Data Reporting

Q. How should researchers document synthesis and characterization of this compound analogs?

  • Methodological Answer : For novel analogs, provide nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis data. For known compounds, cite pharmacopoeial monographs (e.g., Ph. Eur. 6.2) and cross-validate identity via chromatographic co-elution with reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.